![molecular formula C16H21NO4 B3208604 2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid CAS No. 1051934-66-7](/img/structure/B3208604.png)
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
Overview
Description
“2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid” is a chemical compound. It has a molecular weight of 252.27 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 252.27 .Scientific Research Applications
Bacterial Catabolism of Indole-3-Acetic Acid
Research on indole-3-acetic acid (IAA), a molecule with the chemical formula C10H9NO2, focuses on its presence in various environments and organisms, primarily as a growth hormone in plants. The identification of microorganisms capable of catabolizing or assimilating IAA highlights potential biotechnological applications, including the use of IAA-destroying bacteria to treat pathologies related to IAA excess in plants and humans (Tyler S Laird, Neptali Flores, J. Leveau, 2020).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived from biomass, is noted for its role in synthesizing a variety of value-added chemicals. Its applications in cancer treatment and medical materials demonstrate its versatility in drug synthesis, offering a cleaner, cost-effective approach to pharmaceutical development (Mingyue Zhang et al., 2021).
Pyrolysis of Polysaccharides
Studies on the pyrolysis of polysaccharides provide insight into chemical mechanisms involved in the formation of various products, including acetic acid. This research has implications for understanding the degradation processes of organic materials and their potential applications in bioenergy (Glenn R. Ponder, Geoffrey N. Richards, 1994).
Reactive Extraction of Carboxylic Acids
Research on the separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids points to efficient methods for the purification and extraction of valuable chemicals, highlighting potential industrial applications (M. Djas, M. Henczka, 2018).
Environmental and Biological Impact of Reactive Carbonyl Species
Studies on reactive carbonyl species (RCS) explore their generation, biotoxicity, and association with chronic diseases, emphasizing the need for effective management strategies to mitigate their harmful effects (S. Fuloria et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-8-10-6-4-5-7-11(10)12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFCTRWDNIAPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C12)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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